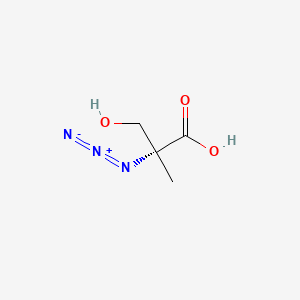

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-azido-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3/c1-4(2-8,3(9)10)6-7-5/h8H,2H2,1H3,(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPVAMRXOWMKRX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In a typical procedure, a racemic azido ester (e.g., methyl 2-azido-3-hydroxy-2-methylpropanoate) is suspended in an aqueous buffer system containing a stereoselective enzyme. The enzyme catalyzes the hydrolysis of the (2S)-enantiomer, leaving the (2R)-ester intact. Subsequent extraction and acidification yield the desired (2R)-azido carboxylic acid. Key parameters include:

-

pH : Maintained between 5.0 and 7.0 to stabilize the enzyme.

-

Reaction Time : 24–72 hours, depending on substrate concentration.

For example, a racemic mixture of 3-cyclohexyl-2-azidopropanoic acid methyl ester was resolved using Candida antarctica lipase B, achieving an enantiomeric excess (ee) of >98% for the (2R)-enantiomer after 48 hours at 60°C. The organic layer containing the unresolved (2R)-ester was separated, hydrolyzed with 10% NaOH, and acidified to isolate the product in 85% yield.

Advantages and Limitations

-

Advantages : High enantioselectivity (>95% ee), scalability for industrial production.

-

Limitations : Requires specialized enzymes, high cost of biocatalysts, and potential substrate inhibition at high concentrations.

Direct Synthesis from Chiral Serine Derivatives

A direct synthesis route, as detailed in CN114456085B, utilizes L-serine as a starting material to introduce the azido group via a two-step nucleophilic substitution. While this method originally targets 2-azido-3-hydroxypropionic acid, modifications can yield the 2-methyl-(2R) variant.

Stepwise Protocol

-

Azidation of Serine :

-

Acidification and Purification :

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, which can be hydrolyzed to yield an amine.

Common Reagents and Conditions

Reduction: H₂/Pd-C, LiAlH₄

Oxidation: PCC, Jones reagent

Substitution: PPh₃

Major Products

Reduction: (2R)-2-Amino-3-hydroxy-2-methyl-propanoic acid

Oxidation: (2R)-2-Azido-3-oxo-2-methyl-propanoic acid

Substitution: (2R)-2-Amino-3-hydroxy-2-methyl-propanoic acid (via Staudinger reaction)

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

-

Precursor for Synthesis :

- (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid can serve as a precursor in the synthesis of various bioactive molecules. Its azido group allows for further functionalization through click chemistry, enabling the development of novel pharmaceuticals and biologically active compounds.

- Anticancer Research :

Medicinal Chemistry

-

Drug Development :

- The azido group in this compound can facilitate the formation of stable linkages with biomolecules, making it useful for drug delivery systems. Its ability to form covalent bonds with proteins or nucleic acids enhances the specificity and efficacy of therapeutic agents.

-

Enzyme Inhibition Studies :

- Compounds with similar structures have been utilized to study enzyme inhibition mechanisms. The incorporation of the azido group may allow researchers to probe active sites of enzymes or to develop inhibitors that can modulate enzyme activity effectively.

Materials Science

-

Polymer Chemistry :

- The compound's reactive azido group can be employed in the synthesis of functionalized polymers. These polymers can have applications in drug delivery, tissue engineering, and as scaffolds for regenerative medicine.

-

Nanotechnology :

- Utilizing this compound in nanomaterials synthesis could lead to the development of nanoparticles with tailored properties for targeted drug delivery or imaging applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of derivatives synthesized from hydroxy acids, including this compound. The results indicated significant cytotoxic effects on MCF-7 breast cancer cells, demonstrating its potential as a lead compound for further development .

Case Study 2: Click Chemistry Applications

In a series of experiments focusing on click chemistry, researchers successfully utilized this compound to create conjugates with various biomolecules. This approach highlighted the versatility of the compound in synthesizing complex molecular architectures for biomedical applications .

Wirkmechanismus

The mechanism of action of (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid largely depends on its chemical reactivity. The azido group is highly reactive and can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often used in click chemistry for the efficient and selective formation of covalent bonds. The hydroxy group can engage in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-Hydroxy-2-phenylpropanoic Acid

- Structure : Differs by replacing the azido and methyl groups with a phenyl (-C₆H₅) substituent.

- Molecular Formula : C₉H₁₀O₃.

- CAS: Not explicitly listed (racemic form: (2RS)-3-hydroxy-2-phenylpropanoic acid) .

- Lacks the azido group, limiting applications in click chemistry. Higher molecular weight (166.18 g/mol) compared to the main compound.

(2R)-3-Chloro-2-hydroxypropanoic Acid

- Structure : Replaces the azido and methyl groups with a chlorine atom.

- Molecular Formula : C₃H₅ClO₃.

- CAS : 61505-41-7 .

- Key Differences :

- Chlorine increases electrophilicity, enabling nucleophilic substitution reactions.

- Simpler structure (molecular weight: 123.99 g/mol) but reduced stereochemical complexity.

- Absence of azido group limits versatility in bioorthogonal chemistry.

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic Acid Methyl Ester

- Structure : Methyl ester derivative of the main compound.

- Molecular Formula : C₅H₉N₃O₃.

- CAS : 356048-04-9 .

- Key Differences :

(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic Acid

- Structure : Features a tetrahydrofuran (THF) ring substituent.

- Molecular Formula : C₇H₁₂O₄.

- CAS : 1215198-13-2 .

- Higher molecular weight (160.17 g/mol) and oxygen content alter solubility.

(2R)-2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic Acid

- Structure : Contains a cyclohexenyl-acetamido substituent.

- Molecular Formula: C₁₁H₁₇NO₃.

- CAS : 1344937-44-5 .

- Key Differences :

- Amide linkage and cyclohexene group suggest applications in peptide mimics or drug design.

- Bulkier structure (211.26 g/mol) may reduce metabolic stability compared to the main compound.

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1217606-86-4 | C₄H₇N₃O₃ | 145.12 | Azido, hydroxyl, methyl |

| 3-Hydroxy-2-phenylpropanoic acid | N/A (racemic) | C₉H₁₀O₃ | 166.18 | Hydroxyl, phenyl |

| (2R)-3-Chloro-2-hydroxypropanoic acid | 61505-41-7 | C₃H₅ClO₃ | 123.99 | Chloro, hydroxyl |

| Main compound's methyl ester | 356048-04-9 | C₅H₉N₃O₃ | 159.15 | Azido, hydroxyl, methyl ester |

| THF-substituted derivative | 1215198-13-2 | C₇H₁₂O₄ | 160.17 | Hydroxyl, tetrahydrofuran |

| Cyclohexenyl-acetamido derivative | 1344937-44-5 | C₁₁H₁₇NO₃ | 211.26 | Amide, cyclohexene, hydroxyl |

Biologische Aktivität

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid is a compound of significant interest in biochemical research due to its unique structural features and potential applications in various biological pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by the following functional groups:

- Azido group (-N₃) : Known for its reactivity, particularly in click chemistry.

- Hydroxy group (-OH) : Capable of forming hydrogen bonds, which can influence binding affinity to biological targets.

- Methyl group (-CH₃) : Contributes to the compound's lipophilicity.

Its molecular formula is , with a molecular weight of approximately 159.14 g/mol.

The biological activity of this compound primarily involves its interactions with various molecular targets. Key mechanisms include:

- Click Chemistry : The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes, which are useful in bioconjugation and drug development.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds that enhance the compound's binding affinity to proteins and enzymes, potentially modulating biochemical pathways.

- Metabolic Pathways : Research indicates that this compound may play a role in metabolic processes, influencing enzyme activity and cellular functions relevant to drug metabolism and efficacy.

Antimicrobial Properties

Recent studies have explored the potential antimicrobial properties of this compound. Its structural similarity to known antimicrobial agents suggests that it may exhibit similar activity. For instance, compounds with azido groups have been shown to possess antibacterial properties by interfering with bacterial cell wall synthesis or protein synthesis pathways .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing analogs of marine natural products highlighted the utility of azido-containing compounds in generating new antimicrobial agents. The azido group was pivotal in enhancing the biological activity of synthesized derivatives .

- Biochemical Probes : The compound has been utilized as a biochemical probe in molecular biology experiments, demonstrating its ability to interact with target proteins and influence their function. This application underscores its potential as a tool for studying protein interactions and cellular signaling pathways.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 3-hydroxy-2-methylpropanoate | C₅H₁₀O₃ | Lacks azido group | Limited reactivity |

| (2S)-3-Azido-2-hydroxy-2-methylpropanoic acid methyl ester | C₅H₉N₃O₃ | Similar azido and hydroxy groups; different stereochemistry | Potentially enhanced reactivity |

| Methyl 3-amino-2-hydroxy-2-methylpropanoate | C₅H₁₁NO₃ | Contains an amino group instead of azido | Different biological activities |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid, and how can stereochemical integrity be maintained?

- Methodological Answer : Synthesis typically involves chiral starting materials or enzymatic resolution to preserve stereochemistry. For example, asymmetric α-hydroxylation of 2-methylpropanoic acid derivatives using Sharpless epoxidation analogs can introduce stereocenters. Protection of the hydroxyl group (e.g., silylation) followed by azide substitution via Mitsunobu or nucleophilic displacement ensures regioselectivity. Purification via preparative HPLC or chiral column chromatography is critical to isolate the (2R) enantiomer .

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy combined with computational modeling (e.g., TD-DFT) can correlate Cotton effects with stereochemistry. Polarimetry and chiral shift reagents in NMR (e.g., Eu(hfc)₃) provide supplementary data .

Q. What safety protocols are essential when handling the azide functional group?

- Methodological Answer : Azides require strict inert atmosphere handling (N₂/Ar) to prevent explosive decomposition. Use blast shields, low-temperature reactions (<50°C), and minimize isolated azide quantities. Regular exposure monitoring via air sampling and personal protective equipment (PPE) compliance (e.g., nitrile gloves, fume hoods) are mandatory. Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in peptide coupling reactions be resolved?

- Methodological Answer : Reactivity discrepancies often arise from competing side reactions (e.g., Curtius rearrangement of azides). Use kinetic studies (stopped-flow IR/NMR) to track intermediates. Optimize coupling conditions by varying activators (HATU vs. DCC) and protecting groups (Fmoc vs. Boc). Cross-validate results with LC-MS to identify byproducts .

Q. What strategies mitigate racemization during incorporation into peptides?

- Methodological Answer : Racemization occurs at the α-carbon under basic conditions. Use low-temperature (0–4°C) coupling with coupling agents like PyBOP and additives (HOAt) to minimize base exposure. Solid-phase synthesis with pre-activated resins (e.g., Wang resin) reduces reaction times. Monitor enantiopurity via Marfey’s reagent derivatization and HPLC analysis .

Q. How can the azide group be exploited for bioorthogonal applications without compromising stability?

- Methodological Answer : Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids cytotoxic Cu(I) catalysts. Introduce stabilizing electron-withdrawing groups (e.g., fluorinated substituents) adjacent to the azide to enhance stability. Monitor azide decomposition kinetics via TGA-DSC and validate click reaction efficiency with fluorogenic probes (e.g., BODIPY-alkynes) .

Q. What computational tools predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes like hydrolases. QSAR studies using descriptors (logP, H-bond donors) correlate structural features with activity. Validate predictions with SPR or ITC binding assays and crystallize protein-ligand complexes for structural insights .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in cytotoxicity assays across cell lines?

- Methodological Answer : Normalize cytotoxicity data to cell viability controls (MTT/WST-1) and account for metabolic variability (e.g., HepG2 vs. HEK293). Use multiplex assays (e.g., Luminex) to profile cytokine release or apoptosis markers (caspase-3/7). Cross-reference with transcriptomics (RNA-seq) to identify resistance pathways .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer : UPLC-MS with charged aerosol detection (CAD) quantifies non-UV-active impurities. For chiral purity, use chiral stationary phases (e.g., Chiralpak IA) with MS-compatible mobile phases. Structure elucidation of impurities via HRMS/MS and 2D NMR (COSY, HSQC) ensures batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.